Cobaltous nitrate hexahydrate

Description

Significance in Contemporary Inorganic Chemistry

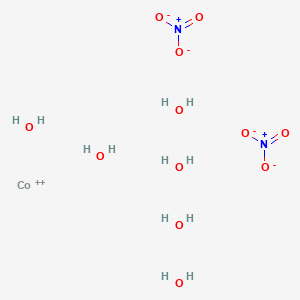

In the realm of inorganic chemistry, cobaltous nitrate (B79036) hexahydrate is a significant compound, primarily serving as a readily available source of cobalt(II) ions. taylorandfrancis.com Its high solubility in water makes it an excellent starting material for the synthesis of other cobalt compounds and coordination complexes. smolecule.comamericanelements.com The hexahydrate form consists of a central cobalt atom octahedrally coordinated to six water molecules. wikipedia.org This structure is fundamental in understanding the coordination chemistry of cobalt. The compound is often prepared by reacting metallic cobalt, or its oxides, hydroxides, or carbonate, with nitric acid. wikipedia.org

Role as a Versatile Precursor in Materials Science

The utility of cobaltous nitrate hexahydrate extends significantly into materials science, where it functions as a versatile precursor for a wide array of materials. smolecule.comamericanelements.com Its decomposition upon heating yields cobalt oxides, making it a key ingredient in the synthesis of cobalt-based nanomaterials. iajps.com

Key applications as a precursor include:

Catalysts: It is widely used to prepare cobalt catalysts. For instance, it can be impregnated onto various supports for use in Fischer-Tropsch synthesis to produce synthetic fuels. wikipedia.orgtaylorandfrancis.com It is also a precursor for catalysts used in methane (B114726) combustion. sigmaaldrich.com

Nanomaterials: Researchers have employed this compound to synthesize cobalt oxide (Co₃O₄) nanocrystals in various morphologies such as nanosheets, nanocubes, and nanobelts. sigmaaldrich.com These nanomaterials exhibit valuable catalytic and magnetic properties. smolecule.com

Energy Storage Materials: The compound is a critical component in the development of materials for energy storage devices. It is used in the synthesis of cobalt-based materials for lithium-ion battery cathodes and as a precursor for creating advanced electrode materials for supercapacitors. smolecule.comacs.org For example, it has been used to synthesize europium-doped Co₃O₄ nanostructures which show enhanced electrochemical performance for hybrid supercapacitors. acs.orgacs.org

Pigments and Inks: Historically and currently, it is used in the manufacturing of cobalt pigments for ceramics and glass, as well as in the preparation of invisible inks. heegermaterials.comsmolecule.comnih.gov

Metal-Organic Frameworks (MOFs): this compound is a common metal source for the synthesis of cobalt-based MOFs, which are materials with high porosity and potential applications in gas storage and catalysis. rsc.org

Overview of Research Trajectories

Current research involving this compound is focused on harnessing its properties to develop advanced materials with tailored functionalities. A significant trend is the synthesis of nanostructured materials with controlled size and shape to optimize their catalytic and electrochemical properties. sigmaaldrich.com

Table 2: Selected Research Applications of this compound

| Research Area | Application | Finding |

|---|---|---|

| Catalysis | Synthesis of Co₃O₄ nanocrystals | Used as a catalyst for methane combustion. sigmaaldrich.com |

| Energy Storage | Synthesis of Europium-doped Co₃O₄ | Doped material exhibited a specific capacity of 668.8 C g⁻¹, a significant improvement over undoped Co₃O₄ (93 C g⁻¹), for use in hybrid supercapacitors. acs.org |

| Electrocatalysis | Synthesis of Nickel-cobalt (B8461503) layered double hydroxide (B78521) nanosheets | Produced a high-performance electrocatalyst for oxygen evolution. sigmaaldrich.com |

| Nanomaterials | Synthesis of Cobalt Oxide Nanoparticles | A chemical method was developed for the potential large-scale production of cobalt oxide nanoparticles for antimicrobial and cytotoxicity applications. iajps.com |

Research is also exploring the creation of multi-metal systems. For example, the reaction of this compound with nickel(II) nitrate hexahydrate can produce nickel-cobalt layered double hydroxide nanosheets, which are effective electrocatalysts. sigmaaldrich.com Furthermore, it is used in combination with other metal nitrates, like zinc nitrate hexahydrate, to create complex nanostructures for applications such as catalysts for the oxygen reduction reaction. rsc.org The doping of materials with cobalt derived from this precursor is another active area of research to enhance properties like those needed for bone tissue engineering. acs.org The overarching goal of these research efforts is to leverage the reactivity and versatility of this compound to design and fabricate novel materials for a sustainable and technologically advanced future.

Properties

CAS No. |

10026-22-9 |

|---|---|

Molecular Formula |

CoH3NO4 |

Molecular Weight |

139.962 g/mol |

IUPAC Name |

cobalt;nitric acid;hydrate |

InChI |

InChI=1S/Co.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

YKPDYTLBLKQHDA-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Co+2] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Co] |

density |

1.88 g/cm³ |

melting_point |

55 °C |

Other CAS No. |

23730-86-1 10026-22-9 |

physical_description |

RED CRYSTALS. |

Pictograms |

Corrosive; Irritant; Health Hazard |

solubility |

Solubility in water, g/100ml at 0 °C: 133.8 |

Synonyms |

cobalt nitrate cobaltous nitrate cobaltous nitrate dihydrate cobaltous nitrate dodecahydrate cobaltous nitrate hexahydrate cobaltous nitrate nonahydrate cobaltous nitrate tetrahydrate cobaltous nitrate trihydrate |

Origin of Product |

United States |

Synthesis and Preparative Methodologies of Cobaltous Nitrate Hexahydrate Derived Materials

Solution-Based Precipitation and Crystallization Routes

Solution-based methods are widely employed for the synthesis of cobalt-containing materials from cobaltous nitrate (B79036) hexahydrate. These techniques offer excellent control over the reaction conditions, enabling the production of materials with tailored properties.

Co-precipitation Techniques for Nanoparticle Synthesis

Co-precipitation is a straightforward and effective method for synthesizing cobalt oxide nanoparticles. kashanu.ac.irnih.gov This technique involves dissolving cobaltous nitrate hexahydrate in a solvent, typically water, and then adding a precipitating agent, such as sodium hydroxide (B78521) or potassium hydroxide, to induce the formation of an insoluble cobalt compound, often cobalt hydroxide. kashanu.ac.irkashanu.ac.ir This intermediate precipitate is then subjected to further treatment, like calcination, to yield the desired cobalt oxide nanoparticles. researchgate.net

The properties of the synthesized nanoparticles can be tuned by controlling various reaction parameters. For instance, a study optimizing the synthesis of cobalt oxide nanoparticles for bactericidal applications found that the concentrations of cobalt nitrate and the precipitating agent (KOH), as well as the stirring time, significantly influenced the final product's effectiveness. nih.gov The most effective antibacterial nanoparticles were produced with 0.6 M cobalt nitrate, 2 M KOH, and a stirring time of 60 minutes, resulting in spinel-structured cobalt oxide nanoparticles with a size of 24 nm. nih.gov

Another study detailed the synthesis of cobalt oxide nanoparticles by adding a 1.0 M solution of Co(NO₃)₂·6H₂O to a 2.0 M NaOH solution under constant stirring. kashanu.ac.irkashanu.ac.ir The resulting suspension was left overnight and the precipitate was then processed. kashanu.ac.irkashanu.ac.ir This method can be performed at room temperature and does not require any special capping agents to control particle size. kashanu.ac.ir The resulting materials are often characterized by their spherical morphology and crystalline structure. kashanu.ac.ir

| Precursor | Precipitating Agent | Temperature (°C) | Stirring Time | Resulting Material | Particle Size | Reference |

| Co(NO₃)₂·6H₂O (0.6 M) | KOH (2 M) | Room Temp. | 60 min | Co₃O₄ Nanoparticles | 24 nm | nih.gov |

| Co(NO₃)₂·6H₂O (1.0 M) | NaOH (2.0 M) | Room Temp. | 2 hours | Co₃O₄ Nanoparticles | ~11.9 nm | kashanu.ac.irkashanu.ac.ir |

| Co(NO₃)₂·6H₂O (0.05 M) | NaOH (0.1 M) | 60-90 | 2 hours | Cobalt Oxide Precipitate | - | iajps.com |

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure. When water is the solvent, the method is termed hydrothermal, and when an organic solvent is used, it is called solvothermal. researchgate.net These methods are widely used to produce cobalt-based nanomaterials with controlled morphologies and crystal structures. mdpi.comtci-thaijo.orgresearchgate.netut.ac.ir

In a typical hydrothermal synthesis of tricobalt tetraoxide (Co₃O₄), cobalt (II) nitrate hexahydrate is used as the cobalt source and sodium hydroxide acts as a reducing agent. tci-thaijo.org The reaction mixture is heated in a sealed autoclave at temperatures around 180°C for several hours. tci-thaijo.org Subsequent calcination at a higher temperature, for example 500°C, can be performed to enhance crystallinity. tci-thaijo.org This process can yield Co₃O₄ with a cubic structure and crystallite sizes in the nanometer range, for instance, between 16.83 and 20.84 nm depending on the reaction time. tci-thaijo.org

Another study demonstrated the direct growth of cobalt oxide thin films on fluorine-doped tin oxide (FTO) glass via a hydrothermal method. mdpi.com In this process, a solution of cobalt nitrate hexahydrate and urea (B33335) was heated in an autoclave at 100°C for 6 hours. mdpi.com The resulting film was then annealed to produce the desired cobalt oxide phase. mdpi.com The final phase of the cobalt oxide (e.g., CoO or Co₃O₄) is highly dependent on the annealing temperature and atmosphere. mdpi.comresearchgate.net

Solvothermal synthesis offers additional control over the product's characteristics by varying the solvent. For example, Co₃O₄ with different morphologies can be synthesized using a water and n-butanol solvent system. researchgate.net The choice of the cobalt salt anion in the precursor also influences the shape and size of the resulting nanoparticles. researchgate.net In one instance, CoFe₂O₄-reduced graphene oxide hybrids were synthesized using a solvothermal method where this compound and ferric nitrate nonahydrate were dissolved in a graphene suspension, followed by the addition of NaOH to adjust the pH to approximately 13. nih.gov

| Cobalt Precursor | Other Reagents | Solvent | Temperature (°C) | Time (h) | Resulting Material | Reference |

| Co(NO₃)₂·6H₂O | NaOH | Water | 180 | 1, 3, or 5 | Co₃O₄ | tci-thaijo.org |

| Co(NO₃)₂·6H₂O | Urea | Water | 100 | 6 | Cobalt Oxide Thin Film | mdpi.com |

| Co(NO₃)₂·6H₂O | Ferric nitrate nonahydrate, NaOH | Graphene Suspension | - | - | CoFe₂O₄–RGO hybrid | nih.gov |

| Co(NO₃)₂·6H₂O | - | Water & n-butanol | - | - | Co₃O₄ | researchgate.net |

Sol-Gel Fabrication Methods

The sol-gel process is a versatile, low-temperature method for producing high-purity, homogeneous, and crystalline nanoparticles. tudublin.ie It involves the hydrolysis and condensation of metal precursors, such as salts or alkoxides, to form a three-dimensional inorganic network. tudublin.ie this compound is frequently used as the cobalt precursor in these syntheses. researchgate.netmdpi.comwiserpub.com

For the synthesis of cobalt oxide nanoparticles, cobalt (II) nitrate hexahydrate can be dissolved in a solvent like ethylene (B1197577) glycol. researchgate.netwiserpub.com The resulting solution is stirred to form a homogeneous sol, which then transforms into a gel. This gel is subsequently dried and sintered at elevated temperatures (e.g., 700°C) for a specific duration to obtain the final cobalt oxide product. researchgate.net Research has shown that the sintering time affects the crystallite size of the resulting single-phase Co₃O₄, with a 2-hour sintering process at 700°C yielding the smallest crystallites. researchgate.net

The sol-gel method is also employed to create more complex materials. For instance, cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles have been synthesized using cobalt (II) nitrate hexahydrate and iron (III) nitrate nonahydrate as precursors. tudublin.ie The process involves dissolving the precursors in water, followed by evaporation to form a sol and then a gel, which is subsequently heat-treated. tudublin.ie This technique allows for the formation of the cobalt ferrite spinel structure at relatively low heat treatment temperatures, between 200 and 600°C. tudublin.ie

Furthermore, cobalt-doped silica (B1680970) materials can be fabricated via the sol-gel process. In one study, methyl-modified cobalt-doped silica (Co/MSiO₂) was prepared using this compound as the cobalt source, along with silica precursors like methyltriethoxysilane (MTES) and tetraethylorthosilicate (TEOS). mdpi.com The resulting materials contained cobalt in the form of Si–O–Co bonds, as well as Co₃O₄ and CoO crystals after calcination. mdpi.com

| Precursors | Solvent/Matrix | Sintering/Calcination Temp. (°C) | Resulting Material | Key Finding | Reference |

| Co(NO₃)₂·6H₂O | Ethylene Glycol | 700 | Co₃O₄ Nanoparticles | 2-hour sintering produced the smallest crystallites. | researchgate.net |

| Co(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O | Water | 200-600 | CoFe₂O₄ Nanoparticles | Spinel structure formed at low temperatures. | tudublin.ie |

| Co(NO₃)₂·6H₂O, MTES, TEOS | Ethanol | 400 (under N₂) | Co/MSiO₂ | Cobalt exists as Si–O–Co, Co₃O₄, and CoO. | mdpi.com |

| Co(NO₃)₂·6H₂O, TEOS | Aqueous Acid | 400 & 850 | Silicon Cobalt Mixed Oxide | Crystallization of Co₃O₄ detected at higher cobalt loading. | ntnu.no |

Microemulsion-Assisted Synthesis

The microemulsion method is a sophisticated technique for synthesizing nanoparticles with well-defined sizes, shapes, and narrow particle-size distributions. mdpi.com This approach utilizes heterogeneous systems like water-in-oil (w/o) or oil-in-water (o/w) emulsions, which act as nanoreactors for the synthesis. mdpi.commdpi.com this compound is a common precursor for the cobalt ions in these syntheses. mdpi.com

In a typical water-in-oil microemulsion synthesis, a surfactant (e.g., CTAB), an oil phase (e.g., 2-octanol), and an aqueous phase are mixed. mdpi.com Two separate microemulsions are often prepared, one containing the cobalt nitrate hexahydrate and the other a precipitating or reducing agent. mdpi.com Mixing these two microemulsions allows the reactants to combine within the confined space of the micelles, leading to the formation of nanoparticles. mdpi.com For example, CoF₂ nanoparticles were synthesized by mixing a microemulsion containing Co(NO₃)₂·6H₂O with another containing NH₄F. mdpi.com

This method has also been used to prepare mixed platinum-cobalt (B8599474) nanoparticles. rsc.org A water-in-oil reverse microemulsion was created using water, Triton X-100, propan-2-ol, and cyclohexane, resulting in Pt-Co nanoparticles with a narrow size distribution averaging 3-4 nm. rsc.org The use of microemulsions can also be combined with other techniques, such as hydrothermal treatment, to produce highly crystalline and oxidatively stable cobalt nanocrystals encapsulated in a surfactant/polymer shell. nih.gov

Solid-State and Thermal Conversion Methods

Solid-state and thermal conversion methods involve the direct transformation of a solid precursor, like this compound, into the desired material through heat treatment.

Direct Thermal Decomposition for Oxide Formation

Direct thermal decomposition is a straightforward method for preparing cobalt oxides from this compound. researchgate.netsigmaaldrich.com This process involves heating the precursor in a controlled atmosphere, causing it to decompose and form cobalt oxide. The morphology, crystallinity, and specific phase of the resulting oxide (e.g., CoO, Co₃O₄) are highly dependent on the decomposition temperature and the surrounding atmosphere. researchgate.netresearchgate.net

For instance, nano-Co₃O₄ can be prepared by the direct thermal decomposition of Co(NO₃)₂·6H₂O without any pre-reaction or processing. researchgate.net One study showed that thermal decomposition at 520°C resulted in the formation of short nanorods of single-phase Co₃O₄. researchgate.net The thermal decomposition of this compound is a stepwise process. researchgate.netsci-hub.st As it is heated, it first dehydrates, losing its water molecules in stages. wikipedia.orgresearchgate.net Further heating leads to the decomposition of the anhydrous cobalt nitrate into cobalt oxides. researchgate.net In an inert nitrogen atmosphere, cobalt oxides are the final product, whereas in a hydrogen-containing atmosphere, metallic cobalt can be formed. researchgate.netsci-hub.st Rapid heating can cause the hexahydrate to melt, leading to complex side reactions. researchgate.netsci-hub.st

| Precursor | Decomposition Temperature (°C) | Atmosphere | Resulting Material | Morphology | Reference |

| Co(NO₃)₂·6H₂O | 520 | Air | Co₃O₄ | Short Nanorods | researchgate.net |

| Co(NO₃)₂·6H₂O | 420 | Air | Co₃O₄ | - | researchgate.net |

| Co(NO₃)₂·6H₂O | >180 | Inert | Anhydrous Cobalt Nitrate, Cobalt Oxides | - | researchgate.net |

| Co(NO₃)₂·6H₂O | - | N₂ | Co₂O₃, Co₃O₄ | - | sci-hub.st |

Urea Flux and Related Solid-State Reactions

The urea flux method is a versatile and effective solid-state or quasi-solid-state technique for synthesizing cobalt-based materials from this compound. In this method, urea serves multiple crucial roles. At elevated temperatures, it melts and acts as a flux, creating a homogeneous reaction medium. Concurrently, it undergoes thermal decomposition and hydrolysis to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). The in-situ generation of ammonia raises the pH of the system, acting as a precipitating agent and facilitating the formation of cobalt hydroxide or related salt intermediates. derpharmachemica.comtubitak.gov.trmdpi.com

The specific phase and composition of the resulting material are highly dependent on the reaction temperature. Research has shown that heating a paste of cobalt(II) nitrate hexahydrate and urea yields different products at varying temperatures. For instance, at 80°C, a mixed-valent Co(II,III) hydroxide can be formed, while at 100°C, a Co(II) hydroxide modification is obtained. elsevier.es As the temperature is increased further to 120°C and 160°C, different cobalt hydroxynitrate basic salts are produced. elsevier.es A solid-state reaction at 150°C has been used to prepare cobalt hydroxysalt phases, which are then washed and dried to yield the final product. jacsdirectory.com

Beyond simple flux reactions, urea is also employed in other preparative methods. In chemical bath deposition, cobalt(II) nitrate hexahydrate and urea are heated in an aqueous solution at around 90°C. This process initially yields cobalt hydroxycarbonate nanorods, which can subsequently be transformed into cobalt oxide (Co₃O₄) nanoparticles through electrochemical activation or calcination. nih.gov The urea here provides a gradual and uniform release of hydroxide and carbonate ions, which is key to controlling the initial nanostructure formation. nih.govsamipubco.com These solid-state and solution-based urea-assisted methods offer a straightforward and scalable route to various cobalt compounds, including hydroxides, hydroxynitrates, and oxides, by carefully controlling the thermal conditions. elsevier.esjacsdirectory.com

| Precursors | Reaction Type | Temperature (°C) | Resulting Material | Reference |

|---|---|---|---|---|

| Cobalt(II) nitrate hexahydrate, Urea, Water | Urea Hydrolysis (Melt) | 80 | Co(OH)₂(NO₃)₀.₂₇·⅔H₂O (Hydrotalcite-like mixed-valent Co(II,III) hydroxide) | elsevier.es |

| Cobalt(II) nitrate hexahydrate, Urea, Water | Urea Hydrolysis (Melt) | 100 | Co(OH)₁.₇₅(NO₃)₀.₂₅·⅔H₂O (Co(II) hydroxide modification) | elsevier.es |

| Cobalt(II) nitrate hexahydrate, Urea, Water | Urea Hydrolysis (Melt) | 120 | Co₇(OH)₁₂(NO₃)₂·5H₂O (Basic salt) | elsevier.es |

| Cobalt(II) nitrate hexahydrate, Urea, Water | Urea Hydrolysis (Melt) | 160 | Co₃(OH)₄(NO₃)₂ (Basic salt) | elsevier.es |

| Cobalt(II) nitrate hexahydrate, Urea | Solid-State Urea Flux | 150 | Cobalt hydroxysalt phase | jacsdirectory.com |

| Cobalt(II) nitrate hexahydrate, Urea, Water | Chemical Bath Deposition | 90 | Co₂(OH)₂(CO₃) (Cobalt hydroxycarbonate nanorods) | nih.gov |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of materials from this compound is a growing area of research, aimed at reducing environmental impact and promoting sustainability. This approach focuses on using non-toxic, renewable materials and environmentally benign reaction conditions.

A prominent green synthesis route is the use of plant extracts for the biosynthesis of cobalt oxide (Co₃O₄) nanoparticles. jacsdirectory.com In this method, an aqueous solution of this compound is mixed with an extract derived from various parts of a plant, such as leaves, fruits, or peels. mdpi.comjacsdirectory.com These extracts are rich in phytochemicals, including flavonoids, polyphenols, terpenoids, alkaloids, and saponins. derpharmachemica.comtubitak.gov.trnih.gov These biomolecules act as powerful reducing, capping, and stabilizing agents. wu.ac.thresearchgate.net

The process involves the bioreduction of Co²⁺ ions from the cobalt nitrate precursor to form cobalt-based nanoparticles. The phytochemicals donate electrons for the reduction and simultaneously adsorb onto the surface of the newly formed nanoparticles. derpharmachemica.comwu.ac.th This surface capping prevents agglomeration, controls particle growth, and stabilizes the nanoparticle suspension, often influencing the final size and shape. tubitak.gov.tr This single-step, eco-friendly method avoids the need for toxic reducing agents, harsh reaction conditions, or complex equipment. jchemrev.com Numerous plant extracts have been successfully used, demonstrating the versatility of this approach.

| Plant Species | Plant Part Used | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|

| Populus ciliata | Leaves | Square-shaped nanoparticles, size range 15–35 nm | researchgate.net |

| Saccharum munja | Leaves | Phytochemicals (steroids, flavonoids, etc.) act as chelating and stabilizing agents. | tubitak.gov.tr |

| Psidium guajava (Guava) | Leaves | Synthesized Co₃O₄ NPs confirmed by UV-Vis absorption at 286 nm. | mdpi.com |

| Solanum tuberosum (Potato) | Leaves | Extract acts as a template for Co₃O₄ NP synthesis. | nih.gov |

| Manihot esculenta (Cassava) | Root | Produces mesostructured Co₃O₄ with prism-like anchored octahedron morphology. | elsevier.esjacsdirectory.com |

| Litchi chinensis (Lychee) | Fruit | Yields elongated, rod-like Co₃O₄ NP morphology. | nih.gov |

| Punica granatum (Pomegranate) | Peel | Successfully used for Co₃O₄ NP synthesis. | mdpi.com |

| Camellia sinensis (Green Tea) | Leaves | Produces cubic phase Co₃O₄ NPs with sizes ranging from 21-72 nm. | bibliotekanauki.pl |

The choice of solvent is a key aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, research has focused on replacing them with sustainable alternatives. Water is the most fundamental green solvent and is widely used in biosynthesis methods. iitm.ac.in

Beyond water, Deep Eutectic Solvents (DESs) have emerged as a promising class of green reaction media. wiley.com DESs are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. wiley.commdpi.com A common example is a mixture of choline (B1196258) chloride and urea. derpharmachemica.com These solvents are attractive due to their low volatility, high thermal stability, biodegradability, and ease of preparation. mdpi.com In the synthesis of materials from this compound, DESs can act as both the solvent and a template, facilitating the formation of specific nanostructures. researchgate.net For instance, cobalt vanadate (B1173111) and NiFe-layered double hydroxides have been synthesized using DESs like choline chloride-malonic acid, often at lower temperatures than conventional solid-state methods. researchgate.netbohrium.com

Other environmentally sound organic solvents, such as polyols like triethanolamine (B1662121) (TEA) and propylene (B89431) glycol (PG), are also being explored. aidic.itresearchgate.net These solvents can act as both the reaction medium and a reducing agent in solvothermal processes, eliminating the need for hazardous reductants like hydrazine (B178648) or sodium borohydride. aidic.itresearchgate.net The use of renewable materials, such as vegetable oil as a stabilizing agent and sucrose (B13894) as a reducing agent in an ethanol-water solvent system, further exemplifies the move towards more sustainable and safer synthetic pathways. iitm.ac.in

Morphological Engineering and Nanostructure Control in Synthesis

Controlling the size, shape, and dimensionality of materials derived from this compound is critical as these morphological features dictate their physical and chemical properties. Several synthetic parameters can be precisely tuned to engineer the desired nanostructures.

One of the most effective factors is the concentration of reactants. In urea-assisted methods, varying the concentration of urea has a profound impact on the final morphology. For example, in the hydrothermal synthesis of Co₃O₄, increasing the amount of urea can transform the morphology from simple nanoparticles into complex, hierarchical flower-like structures composed of nanowires. mums.ac.ir This is attributed to the role of urea hydrolysis in controlling the nucleation and growth kinetics.

The choice of precursor salt and the presence of surfactants or capping agents are also pivotal. Using cobalt nitrate as a precursor often leads to spherical nanoparticles, while surfactants like polyvinylpyrrolidone (B124986) (PVP) or cetyltrimethylammonium bromide (CTAB) can be introduced to prevent particle aggregation and yield smaller, more uniform nanoparticles or direct the growth into specific shapes like nanorods. nih.gov

In green synthesis, the type of plant extract used provides a natural means of morphological control. The diverse phytochemicals in different plants offer unique capping and templating effects. derpharmachemica.comtubitak.gov.tr For instance, Litchi chinensis fruit extract has been shown to produce elongated, rod-like Co₃O₄ nanoparticles, whereas Manihot esculenta root extract can template the formation of complex prism-like anchored octahedron morphologies. elsevier.esnih.gov The ratio of the plant extract to the cobalt nitrate precursor solution is another critical parameter that can be adjusted to control the resulting particle size. nih.gov Furthermore, reaction conditions such as pH and temperature are fundamental control factors. A lower pH (e.g., 8-9) can favor the nucleation rate over the growth rate, resulting in smaller, more uniform nanoparticles compared to those synthesized at a higher pH (e.g., 10-11). nih.gov

| Control Parameter | Effect on Morphology | Example System/Result | Reference |

|---|---|---|---|

| Urea Concentration | Influences complexity of nanostructures. | Increasing urea concentration transforms Co₃O₄ nanoparticles into nanoflowers composed of nanowires. | mums.ac.ir |

| pH | Affects particle size and uniformity. | Lower pH (8-9) results in smaller, more uniform Co₃O₄ nanoparticles than higher pH (10-11). | nih.gov |

| Surfactants/Capping Agents | Prevents aggregation and directs growth. | Using CTAB as a surfactant leads to the formation of Co₃O₄ nanorods (~50 nm). | nih.gov |

| Plant Extract Type | Templates specific and complex morphologies. | Litchi chinensis extract yields rod-like morphology; Manihot esculenta yields prism-like octahedrons. | elsevier.esnih.gov |

| Precursor-to-Extract Ratio | Controls particle size. | Increasing the quantity of plant extract can lead to smaller nanoparticles. | jchemrev.com |

| Temperature | Determines the crystalline phase and composition. | Different cobalt hydroxynitrate phases are formed from cobalt nitrate/urea at temperatures from 80°C to 160°C. | elsevier.es |

Advanced Characterization Techniques and Structural Elucidation of Cobaltous Nitrate Hexahydrate and Its Derivatives

Spectroscopic Investigations

Spectroscopic techniques are pivotal in elucidating the electronic and vibrational characteristics of cobaltous nitrate (B79036) hexahydrate.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups and vibrational modes within cobaltous nitrate hexahydrate. The FTIR spectrum of Co(NO₃)₂·6H₂O exhibits distinct absorption bands that are characteristic of the nitrate ions (NO₃⁻) and the water of hydration (H₂O).

A strong and broad absorption band is typically observed in the region of 3000-3600 cm⁻¹, which is attributed to the O-H stretching vibrations of the coordinated water molecules. Another characteristic band for water, the H-O-H bending vibration, appears around 1635 cm⁻¹. The presence of the nitrate group is confirmed by strong absorption bands corresponding to its various vibrational modes. The asymmetric stretching of the N-O bond in the nitrate ion gives rise to a strong band around 1384 cm⁻¹. Other weaker bands related to nitrate vibrations can also be observed at different wavenumbers.

The analysis of these spectral features confirms the presence of both water of crystallization and nitrate anions in the compound's structure. These vibrational signatures are crucial for monitoring chemical transformations and the formation of derivatives from this compound. researchgate.netrsc.org

Table 1: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000-3600 | O-H Stretching | Water of Hydration (H₂O) |

| ~1635 | H-O-H Bending | Water of Hydration (H₂O) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides valuable information about the electronic transitions within the d-orbitals of the cobalt(II) ion in this compound. The UV-Vis spectrum of an aqueous solution of Co(NO₃)₂·6H₂O typically displays a prominent absorption peak in the visible region, which is responsible for its characteristic reddish color.

The main absorption band is centered at approximately 510 nm. iosrjournals.orgresearchgate.net This absorption is attributed to the d-d electronic transition, specifically the ⁴T₁g(F) → ⁴T₁g(P) transition of the octahedrally coordinated [Co(H₂O)₆]²⁺ ion. The position and intensity of this peak are sensitive to the coordination environment of the Co(II) ion. In some cases, a shoulder may be observed to the left of the main peak, which can be caused by spin-orbit coupling or slight distortions from perfect octahedral symmetry. chegg.com

The optical properties, such as the band gap energy, can be estimated from the UV-Vis spectrum using a Tauc plot. This involves plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition. For this compound and its derivatives, this analysis can reveal insights into their semiconductor properties. researchgate.net

Table 2: UV-Vis Absorption Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | ~510 nm | iosrjournals.orgresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of a material's surface. For this compound, XPS analysis provides crucial information about the cobalt, nitrogen, and oxygen species.

The Co 2p spectrum of Co(NO₃)₂·6H₂O shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, which are further split due to spin-orbit coupling. The binding energy of the Co 2p₃/₂ peak is typically found around 781-782 eV, and the Co 2p₁/₂ peak is at approximately 797-798 eV. The presence of strong satellite peaks at higher binding energies is a characteristic feature of the Co(II) oxidation state. acs.org

The N 1s spectrum exhibits a peak at a binding energy characteristic of the nitrate group (NO₃⁻), typically in the range of 407-408 eV. The O 1s spectrum is more complex and can be deconvoluted into multiple components, corresponding to the oxygen in the nitrate ions, the water of hydration, and potentially any surface-adsorbed oxygen-containing species. This detailed analysis of binding energies and peak shapes allows for a precise determination of the surface chemistry of this compound and its derivatives.

Table 3: XPS Binding Energies for this compound

| Element | Core Level | Binding Energy (eV) |

|---|---|---|

| Cobalt (Co) | 2p₃/₂ | ~781-782 |

| Cobalt (Co) | 2p₁/₂ | ~797-798 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule. It is particularly useful for identifying the vibrational fingerprints of both the cation and anion in this compound.

The Raman spectrum of Co(NO₃)₂·6H₂O is characterized by several distinct peaks. A strong, sharp peak is typically observed around 1048 cm⁻¹, which is assigned to the ν₁ symmetric stretching mode of the nitrate ion (NO₃⁻). Other Raman-active modes of the nitrate group, such as the in-plane bending (ν₄) and asymmetric stretching (ν₃), appear at lower and higher wavenumbers, respectively.

The low-frequency region of the Raman spectrum reveals vibrations associated with the [Co(H₂O)₆]²⁺ complex. These include the Co-O stretching modes and various bending modes of the hydrated cobalt ion. The presence and positions of these bands provide a detailed vibrational fingerprint of the compound, which can be used for structural confirmation and to study the effects of environmental changes or the formation of derivatives.

Table 4: Prominent Raman Peak for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|

Diffraction and Imaging Techniques

Diffraction and imaging techniques are essential for determining the crystal structure and morphology of this compound.

X-ray Diffraction (XRD) for Crystalline Phase and Structural Identification

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure, phase purity, and crystallite size of this compound. The XRD pattern of Co(NO₃)₂·6H₂O shows a series of sharp diffraction peaks, indicating its crystalline nature.

This compound crystallizes in the monoclinic system. ias.ac.in The crystal structure consists of discrete hexaaquacobalt(II) cations, [Co(H₂O)₆]²⁺, and nitrate anions, [NO₃]⁻. wikipedia.org The cobalt atom is octahedrally coordinated by six water molecules. These hydrated cations and the nitrate anions are held together by hydrogen bonds.

The positions and intensities of the diffraction peaks in the XRD pattern are unique to this specific crystalline phase. By comparing the experimental XRD pattern with standard diffraction data from databases like the Crystallography Open Database (COD), the phase can be unequivocally identified. nih.gov The lattice parameters (a, b, c, and β) for the monoclinic unit cell can be precisely determined from the diffraction data. ias.ac.in Furthermore, the average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Table 5: Crystal Structure Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | ias.ac.inwikipedia.org |

| Space Group | C2/c | nih.gov |

| a | 14.96 Å | nih.gov |

| b | 6.112 Å | nih.gov |

| c | 12.632 Å | nih.gov |

| β | 118.45° | nih.gov |

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and microstructure of materials. In the context of cobalt-based compounds, SEM analysis reveals key morphological features that are often critical to their application.

In another application, the synthesis of nano-porous structures of cobalt oxide via a hydrothermal method using di-methyl glyoximate as a growth-directing agent was characterized by SEM. The resulting cobalt oxide nanomaterials exhibited a porous and leaf-like morphology, which provides a large surface area. researchgate.net

When this compound is used in the creation of nanocomposites, such as magnetic CoBT (cobalt-containing bioactive glass), SEM is employed to study the morphology and surface microstructure of the synthesized nanoparticles. For these analyses, samples are often coated with a thin conductive layer, such as platinum, to prevent charging under the electron beam. acs.org

The synthesis of rare-earth-doped Co₃O₄ nanostructures, another derivative application, also utilizes SEM to examine the structural and surface properties of the synthesized materials. acs.org The morphology of these materials can be significantly influenced by the type and concentration of the rare-earth dopant. acs.org

| Derivative Material | Synthesis Method | Observed Morphology | Reference |

|---|---|---|---|

| Cobalt Oxide (Co₃O₄) Nanomaterial | Sol-gel with CTAB surfactant | High uniformity on the surface | researchgate.net |

| Nano-porous Cobalt Oxide | Hydrothermal with di-methyl glyoximate | Porous and leaf-like | researchgate.net |

| Magnetic CoBT Nanocomposite | - | General nanoparticle morphology | acs.org |

| Rare-Earth-Doped Co₃O₄ | Modified solution combustion | Dependent on dopant type and concentration | acs.org |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale structural details, including crystallite size and lattice features.

In the study of a binary metal oxide derived from cobalt and nickel nitrates, TEM images revealed individual particles with crystallite sizes in the range of 10-25 nm. researchgate.net High-resolution TEM (HRTEM) images further showed striations, illustrating the nanocrystalline nature of the material. The corresponding selected area diffraction pattern (SADP) confirmed the crystalline structure. researchgate.net

For magnetic CoBT nanocomposites, TEM analysis is performed at an accelerating voltage of 200 kV. acs.org To prepare samples for TEM, the nanoparticles are typically dispersed in a solvent like ethanol, ultrasonicated, and then a drop of the suspension is placed on a carbon-coated copper grid. acs.org

It is important to note that the high-energy electron beam in a TEM can induce structural changes in some materials. nih.gov Studies on amorphous metal oxide nanoparticles, including those of cobalt, have shown that electron beam irradiation can cause them to transform from solid spheres into core/void/shell structures and eventually hollow nanoparticles. nih.gov This highlights the importance of using low-dose imaging techniques when analyzing such materials to ensure the observed structure is representative of the pristine sample. nih.gov

The size and shape of cobalt-based nanoparticles can be controlled through the use of surfactants during synthesis. For example, trioctylphosphine (B1581425) oxide (TOPO) has been used to produce cobalt nanorods by influencing the relative growth rate of different crystal facets. researchgate.net

| Derivative Material | Key Findings from TEM | Reference |

|---|---|---|

| Binary Cobalt-Nickel Oxide | Crystallite size of 10-25 nm, nanocrystalline nature confirmed by HRTEM and SADP. | researchgate.net |

| Magnetic CoBT Nanocomposite | Nanoscale structural analysis performed at 200 kV. | acs.org |

| Amorphous Cobalt Oxide Nanoparticles | High-energy electron beam can induce morphological changes (solid to hollow). | nih.gov |

| Cobalt Nanorods | Shape controlled by surfactants like TOPO. | researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org EDS is often coupled with SEM or TEM to provide elemental composition information for the area being imaged. nih.govoxinst.com

In the characterization of a binary metal oxide synthesized from cobalt and nickel nitrates, EDS is used to confirm the presence and distribution of cobalt, nickel, and oxygen. researchgate.net Similarly, for wrinkled hierarchically porous cerium-based metal-organic frameworks (MOFs), EDS elemental mapping confirms the existence and distribution of the constituent elements within the MOF skeleton. acs.org

EDS is a powerful tool for verifying the successful incorporation of dopants or the formation of composite materials. For example, in the synthesis of a core-shell magnetic nanocomposite (Co₃O₄@SiO₂/OS-SO₃H), EDS analysis is a key step in the characterization process to confirm the elemental composition of the final product. researchgate.net This technique can provide quantitative estimates of the relative abundance of the elements present. libretexts.org However, the accuracy can be affected by factors such as overlapping X-ray emission peaks from different elements. wikipedia.org

| Derivative Material | Purpose of EDS/EDX Analysis | Reference |

|---|---|---|

| Binary Cobalt-Nickel Oxide | Confirm presence and distribution of Co, Ni, and O. | researchgate.net |

| Cerium-Based MOF | Confirm existence and distribution of elements in the MOF skeleton. | acs.org |

| Co₃O₄@SiO₂/OS-SO₃H Nanocomposite | Confirm elemental composition of the core-shell structure. | researchgate.net |

Magnetic Characterization

The magnetic properties of this compound and its derivatives are of significant interest for various applications. Techniques like Vibrating Sample Magnetometry (VSM) and Electron Spin Resonance (ESR) spectroscopy are employed to probe these characteristics.

Vibrating Sample Magnetometry (VSM) for Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials as a function of an applied magnetic field and temperature. innovation-el.netcea.fr It can determine parameters such as saturation magnetization (Ms), remnant magnetization (Mr), and coercivity (Hc). innovation-el.net

For magnetic nanocomposites like Co₃O₄/CS/PMo, VSM is used to obtain magnetization curves. researchgate.net In one study, the saturation magnetization of a Co₃O₄@SiO₂/OS-SO₃H nanocomposite was found to be approximately 25 emu/g. researchgate.net VSM is a non-destructive technique that requires a relatively small amount of sample, typically in the range of a few milligrams. innovation-el.net

The principle of VSM involves vibrating the sample in a uniform magnetic field and detecting the resulting magnetic flux change with pick-up coils. nsf.govphyslab.org The induced voltage is proportional to the magnetization of the sample. nsf.gov This technique is suitable for characterizing a wide range of magnetic materials, from ferromagnetic and ferrimagnetic to paramagnetic and antiferromagnetic substances. innovation-el.net

| Derivative Material | Magnetic Property Measured | Finding | Reference |

|---|---|---|---|

| Co₃O₄@SiO₂/OS-SO₃H Nanocomposite | Saturation Magnetization (Ms) | ~25 emu/g | researchgate.net |

| Co₃O₄/CS/PMo Nanocomposite | Magnetization Curve | - | researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. scribd.com For cobalt(II), which has a d⁷ electron configuration, ESR can provide detailed information about its electronic and molecular structure. le.ac.uk

The ESR spectrum of a Co(II) complex is influenced by its coordination environment. The nuclear spin of cobalt (I=7/2) typically leads to an eight-line hyperfine splitting pattern in the ESR spectrum, assuming no interaction with other spin-active nuclei. researchgate.net However, the number of observed peaks can be affected by the sample's environment and temperature. researchgate.net

ESR studies have been conducted on various cobalt(II) complexes, including low-spin d⁷ systems. le.ac.uk For instance, the investigation of low-spin cobalt(II) complexes helps in relating the ESR parameters to the electronic and molecular structure. le.ac.uk In some cases, such as with cobalt nanoparticles, only a single broad peak might be observed in the EPR spectrum, which can be influenced by factors like particle size, concentration, and the presence of surfactants. researchgate.net

Studies on the photolysis products of certain cobalt(III) complexes in the presence of various nitrogen-donor bases have used ESR to characterize the resulting cobalt(II) species. The ESR spectra provide insights into the formation of different adducts and the influence of steric and electronic effects.

Other Advanced Characterization Methodologies

Beyond the techniques detailed above, other advanced methods are also employed to provide a comprehensive understanding of this compound and its derivatives. These can include X-ray diffraction (XRD) for determining crystal structure and phase purity, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and thermogravimetric analysis (TGA) to study thermal stability.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition pathway of this compound. By monitoring the change in mass as a function of temperature, the discrete steps of decomposition can be identified. The thermal decomposition of Co(NO₃)₂·6H₂O in an air atmosphere typically proceeds in multiple stages. researchgate.net

Initially, the compound undergoes dehydration, losing its six water molecules. This process is often observed as a significant mass loss at relatively low temperatures. Following dehydration, the anhydrous cobalt(II) nitrate decomposes further. Rapid heating can lead to the formation of a hydrate (B1144303) melt, which may result in complex side reactions and the evolution of various gaseous species, including nitric acid (HNO₃) and nitrogen dioxide (NO₂). researchgate.net

The decomposition ultimately yields cobalt oxides. The final oxide product can vary, with Co₃O₄ being a common end-product of thermal decomposition in the presence of air. researchgate.net The entire process can be summarized by distinct temperature ranges corresponding to specific mass losses, as detailed in the TGA data.

Interactive Data Table: TGA Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Resulting Product |

| Dehydration | ~55 - 200 | ~37% | H₂O | Anhydrous Co(NO₃)₂ |

| Anhydrous Salt Decomposition | ~200 - 300 | Varies | NO₂, O₂, HNO₃ | Cobalt Oxides (e.g., Co₃O₄) |

| Final Oxide Formation | >300 | Stable | - | Co₃O₄ |

Note: The temperature ranges and mass loss percentages are approximate and can vary based on factors such as heating rate and atmospheric conditions.

Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET) method)

The Brunauer–Emmett–Teller (BET) method is a critical analytical technique for determining the specific surface area and porosity of materials derived from this compound, such as cobalt oxide (Co₃O₄). microanalysis.com.auwarwick.ac.uk This analysis is vital as the surface properties significantly influence the material's performance in applications like catalysis and energy storage. microanalysis.com.au

Cobalt oxide nanoparticles synthesized from this compound often exhibit mesoporous structures. nih.gov The BET surface area, pore volume, and average pore diameter are key parameters that can be tuned by controlling the synthesis conditions, such as the decomposition temperature of the precursor. researchgate.net For instance, Co₃O₄ nanoparticles prepared by the thermal decomposition of Co(NO₃)₂·6H₂O at different temperatures show varying surface areas and pore characteristics. researchgate.net Higher surface areas generally provide more active sites, which can enhance electrochemical performance. acs.org

Interactive Data Table: Surface Properties of Co₃O₄ Derived from this compound

| Synthesis/Annealing Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |

| 420 | - | - | - | researchgate.net |

| Undoped Co₃O₄ | - | - | - | acs.org |

| Eu-doped Co₃O₄ (Eu2) | 57.7 | 0.12 | 22.41 | acs.org |

| Green Synthesized Co₃O₄ | 128 | - | - | researchgate.net |

| Chemically Synthesized Co₃O₄ | 97 | - | - | researchgate.net |

Electrical Characterization (e.g., Conductivity, Resistivity Measurements)

The electrical properties of materials derived from this compound, particularly cobalt oxide (Co₃O₄), are essential for their application in electronic devices. researchgate.net However, Co₃O₄ itself is known for its poor electrical conductivity, which can limit its performance in applications such as supercapacitors. acs.org

Electrical characterization techniques, such as four-point probe and impedance spectroscopy, are employed to measure the conductivity and resistivity of these materials. researchgate.net The electrical properties of Co₃O₄ films can be influenced by factors like film thickness and post-deposition annealing treatments. researchgate.net For instance, annealing can improve crystallinity and increase grain size, leading to higher conductivity. researchgate.net The resistivity of cobalt oxide films can vary significantly, often exhibiting semiconducting behavior. sdcjter.in The conductivity mechanism in Co₃O₄ is typically attributed to charge transfer between Co²⁺ and Co³⁺ ions. sdcjter.in

Interactive Data Table: Electrical Properties of Cobalt Oxide (Co₃O₄) Derived from this compound

| Material Form | Annealing/Processing Conditions | Resistivity (ρ) (Ω·cm) | Conductivity (σ) (Ω⁻¹·cm⁻¹) | Activation Energy (Ea) (eV) |

| Co₃O₄ Thin Film | Varies with annealing | 10⁻³ - 10³ | - | - |

| Nanocrystalline Co₃O₄ | Solution Combustion | - | - | 0.51 |

Reactivity and Mechanistic Investigations Involving Cobaltous Nitrate Hexahydrate

Elucidation of Thermal Decomposition Mechanisms and Pathways

The thermal decomposition of cobaltous nitrate (B79036) hexahydrate, Co(NO₃)₂·6H₂O, is a multi-step process that is highly dependent on experimental conditions such as heating rate and atmosphere. sci-hub.st Thermoanalytical studies, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA), have been instrumental in elucidating the complex pathways of its decomposition. scispace.com

Under a slow heating rate in an inert nitrogen atmosphere, the decomposition proceeds through distinct dehydration stages. sci-hub.st The process begins with the loss of water molecules, starting at approximately 35°C, well below its melting point. researchgate.net This dehydration occurs in steps, forming tetrahydrate and dihydrate intermediates, and eventually anhydrous cobalt(II) nitrate. sci-hub.st Rapid heating, however, leads to the formation of a hydrate (B1144303) melt, which can cause side reactions and the evolution of various species like HNO₃ and NO₂. sci-hub.st

The decomposition pathway can be summarized in the following stages:

Dehydration: The initial phase involves the sequential loss of water molecules. Studies have shown that the transition from hexahydrate to tetrahydrate starts around 35°C and continues to the dihydrate phase up to 180°C. researchgate.net A monohydrate intermediate has also been noted at 150°C. researchgate.net

Decomposition of Anhydrous Salt: Following complete or partial dehydration, the anhydrous cobalt nitrate decomposes into cobalt oxides. In an inert atmosphere, the final product is typically the mixed-valence cobalt oxide, Co₃O₄. mdpi.com The decomposition of the nitrate moiety releases various nitrogen oxides, including NO₂. mdpi.comresearchgate.net

Influence of Atmosphere: The surrounding atmosphere plays a critical role in determining the final product. In a nitrogen atmosphere, cobalt oxides are the end products. sci-hub.st However, in a reducing atmosphere, such as a hydrogen/nitrogen mixture, metallic cobalt is formed. sci-hub.st

The complexity of the decomposition is further highlighted by the potential formation of intermediate basic cobalt nitrates or oxo(hydroxo)nitrates, especially with larger sample sizes where evolved water can react with the salt. sci-hub.stresearchgate.net

Table 1: Stepwise Thermal Decomposition of Cobaltous Nitrate Hexahydrate in an N₂ Atmosphere

| Reaction Step | Approximate Temperature (K) | Products |

|---|---|---|

| Co(NO₃)₂·6H₂O → Co(NO₃)₂·4H₂O + 2H₂O | ~308 | Cobalt(II) nitrate tetrahydrate, Water |

| Co(NO₃)₂·4H₂O → Co(NO₃)₂·2H₂O + 2H₂O | ~340 | Cobalt(II) nitrate dihydrate, Water |

| Co(NO₃)₂·2H₂O → Co(NO₃)₂ + 2H₂O | ~383 | Anhydrous cobalt(II) nitrate, Water |

| 3Co(NO₃)₂ → Co₃O₄ + Nitrogen Oxides | >458 | Cobalt(II,III) oxide, Nitrogen Oxides |

Data sourced from thermoanalytical studies under slow heating conditions. sci-hub.st

Ligand Exchange Reactions and Coordination Chemistry

The cobalt(II) ion in this compound exists as the hexaquacobalt(II) complex, [Co(H₂O)₆]²⁺, which readily undergoes ligand exchange reactions. These reactions are fundamental to the synthesis of a wide array of cobalt coordination compounds. The water ligands can be partially or fully substituted by other ligands, leading to changes in the coordination number, geometry, and the physicochemical properties of the resulting complex.

Kinetics and Thermodynamics of Cobalt(II) Complex Formation

The formation of cobalt(II) complexes through ligand exchange is governed by kinetic and thermodynamic principles. The rates of these reactions can vary significantly depending on the nature of the incoming ligand and the reaction conditions. While specific kinetic and thermodynamic parameters for every reaction involving this compound are extensive and varied, the general principles of ligand substitution in octahedral complexes apply. The stability of the resulting complexes is often quantified by their formation or stability constants.

Influence of Solvent Systems on Coordination Geometry and Ligand Affinity

The solvent plays a crucial role in the coordination chemistry of cobalt(II). The nature of the solvent can influence not only the solubility of the reactants but also the coordination geometry and ligand affinity of the cobalt(II) ion. In aqueous solutions, the [Co(H₂O)₆]²⁺ ion is the predominant species, exhibiting an octahedral geometry. However, in the presence of other coordinating solvents or ligands, this equilibrium can shift. For example, the change in color of cobalt(II) solutions from pink to blue upon addition of certain solvents or anions is a classic illustration of the shift from octahedral to tetrahedral coordination geometry. This phenomenon, known as solvatochromism, directly reflects the influence of the solvent system on the coordination environment of the cobalt(II) ion.

Redox Behavior and Electron Transfer Mechanisms of Cobalt(II) Species

The cobalt(II) ion in this compound can be oxidized to cobalt(III) or reduced to metallic cobalt. The redox potential of the Co(II)/Co(III) couple is significantly influenced by the nature of the ligands coordinated to the cobalt center. In aqueous solution, the [Co(H₂O)₆]³⁺ ion is a powerful oxidizing agent, making the oxidation of aqueous Co(II) difficult. However, the presence of ligands that can stabilize the Co(III) state, such as ammonia (B1221849) or cyanide, facilitates this oxidation.

The thermal decomposition of cobalt hydroxide (B78521) nitrates, which can be derived from cobaltous nitrate, involves the partial oxidation of Co(II) to Co(III) to form intermediate oxide hydroxide nitrates before the final formation of spinel oxides. sciencemadness.org This indicates that electron transfer processes are integral to the thermal transformation of cobalt compounds.

Reaction Pathways and Growth Mechanisms in Nanomaterial Synthesis

This compound is a widely used precursor for the synthesis of various cobalt-based nanomaterials, particularly cobalt oxides like Co₃O₄. sapub.org The decomposition of the nitrate salt in different reaction media provides the cobalt source for the nucleation and growth of nanoparticles.

In combustion synthesis, this compound acts as the oxidizer, while a fuel like glycine (B1666218) is used. sapub.org The highly exothermic reaction between the nitrate and the fuel leads to the rapid formation of cobalt oxide nanoparticles. The fuel-to-oxidant ratio is a critical parameter that influences the combustion process and, consequently, the crystallite size of the resulting Co₃O₄ nanoparticles. sapub.org The decomposition of the precursor in this method involves the simultaneous evolution of nitrate and glycine, followed by the oxidation of glycine by nitrate anions, releasing a large volume of gases. sapub.org

In other synthesis methods, the decomposition of this compound is often a key step. For example, in the preparation of supported cobalt catalysts, the impregnation of a support material with a solution of this compound is followed by calcination. During calcination, the nitrate decomposes to form cobalt oxide nanoparticles on the support surface. The final product of thermal decomposition in air is typically Co₃O₄, a mixed-valence oxide. mdpi.com The decomposition of Co₃O₄ to CoO can occur at higher temperatures, around 915°C. sapub.org

The mechanism of nanomaterial formation from this compound generally involves the initial decomposition of the salt to form intermediate species, such as cobalt hydroxides or basic cobalt nitrates, which then undergo further transformation through dehydration and/or oxidation to yield the final oxidic material. The specific reaction pathway and the resulting nanoparticle morphology and size are highly dependent on the synthesis method and parameters, including temperature, pH, solvent, and the presence of surfactants or capping agents.

Advanced Applications in Materials Science and Catalysis Utilizing Cobaltous Nitrate Hexahydrate

Catalytic Systems Derived from Cobaltous Nitrate (B79036) Hexahydrate

Cobaltous nitrate hexahydrate serves as a fundamental building block for a diverse range of catalytic materials due to its ability to be transformed into various cobalt compounds, including oxides, sulfides, phosphides, and metal-organic frameworks (MOFs). sigmaaldrich.comrsc.orglums.edu.pk These transformations are often achieved through methods like thermal decomposition, hydrothermal synthesis, and chemical reduction. researchgate.nethep.com.cnmdpi.com The resulting materials exhibit unique structural and electronic properties that are crucial for their catalytic performance.

Electrocatalysis Applications

The field of electrocatalysis has greatly benefited from catalysts derived from this compound. These materials are particularly effective in promoting key electrochemical reactions for energy and environmental applications. Cobalt-based materials are recognized for their bifunctional capabilities in both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are the two half-reactions of water splitting. rsc.org Their effectiveness stems from the multiple oxidation states of cobalt, which facilitates redox activity. rsc.org

The oxygen evolution reaction (OER) is a critical and often rate-limiting step in electrochemical water splitting. Catalysts derived from this compound have shown significant promise in accelerating this reaction. For instance, cobalt oxide (Co₃O₄) nanoparticles and nanorods, synthesized via the thermal decomposition of this compound, have demonstrated good electrocatalytic properties for water oxidation in alkaline solutions. researchgate.netbenthamdirect.com

One approach to enhance OER performance involves creating composite materials. For example, nickel-cobalt (B8461503) layered double hydroxide (B78521) nanosheets, produced from the reaction of this compound and nickel(II) nitrate hexahydrate, act as high-performance electrocatalysts for oxygen evolution. sigmaaldrich.com Similarly, cobalt carbonate hydroxide hydrate (B1144303) nanoarrays supported on carbon cloth, synthesized using cobalt nitrate hexahydrate, exhibit superior OER performance with a low overpotential. frontiersin.org

Research has also explored the influence of the cobalt precursor on the final catalyst's activity. A study comparing cobalt oxide nanostructures derived from different cobalt salts, including the nitrate, found that the choice of precursor significantly impacts the material's morphology and catalytic efficiency. unive.itresearchgate.net Furthermore, the in-situ transformation of precursor materials under OER conditions can lead to the formation of highly active and stable catalysts, such as cobalt oxyhydroxide (γ-CoOOH) and cobalt oxide (Co₂O₃) nanoparticles. rsc.org

Table 1: Performance of OER Catalysts Derived from this compound

| Catalyst Material | Synthesis Method | Overpotential at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|

| Co(CO₃)₀.₅OH@CC | Hydrothermal | 317 mV | Not specified | frontiersin.org |

| Co₃O₄ Nanostructures (from chloride precursor) | Wet Chemical | 220 mV | 56 mV dec⁻¹ | researchgate.net |

| CoS₂ Nanosheets | Hydrothermal & Sulfidation | Not specified | 71.7 mV·dec⁻¹ | hep.com.cn |

| K-500 (Co₃O₄@500) | Thermal Treatment | 170 mV (in 1 M KOH) | Not specified | nih.gov |

The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting, producing hydrogen gas. Cobalt-based materials derived from this compound are also effective catalysts for this process. For instance, cobalt-cobalt oxide/N-doped carbon hybrids synthesized from cobalt(II) nitrate hexahydrate are used as HER catalysts. sigmaaldrich.comsigmaaldrich.com

Researchers have developed various strategies to enhance HER activity. One method involves creating cobalt phosphide (B1233454) (CoP) nanosheets, which are synthesized from a cobalt-layered double hydroxide precursor that is initially formed using cobalt nitrate hexahydrate. rsc.org The electronic structure of CoP is modulated by phosphorus, which improves the Gibbs free energy for intermediate formation and desorption, thereby boosting catalytic efficiency. rsc.org Another approach is the synthesis of hierarchical hollow-on-hollow NiCoP electrocatalysts, which also utilize this compound as a starting material. rsc.org

Metal-organic frameworks (MOFs) have also emerged as promising HER electrocatalysts. Cobalt-based MOFs, fabricated from the reaction of cobalt nitrate hexahydrate with organic linkers, have demonstrated excellent HER activity in alkaline media. lums.edu.pk

Table 2: Performance of HER Catalysts Derived from this compound

| Catalyst Material | Synthesis Method | Overpotential at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|

| Co-N-C₀.₀₂₅ₘ | One-pot organic–inorganic hybridization | 145 mV (in 0.5 M H₂SO₄) | Not specified | frontiersin.org |

| Co-2 MOF (amine-functionalized) | Solvothermal | 171 mV (in 1M KOH) | Not specified | lums.edu.pk |

| Co₃O₄ Nanostructures (from chloride precursor) | Wet Chemical | 400 mV | 34 mV dec⁻¹ | unive.it |

The electrocatalytic reduction of nitrate (NO₃⁻) to ammonia (B1221849) (NH₃) is a promising technology for both wastewater treatment and sustainable ammonia synthesis. Cobalt-based catalysts derived from this compound have shown significant potential in this area.

For example, Cu/Co-OH/CF electrocatalysts, synthesized hydrothermally using cobalt(II) nitrate hexahydrate, have been utilized for nitrate reduction. frontiersin.org In these catalysts, the Co-(OH) species play a crucial role in suppressing the competing hydrogen evolution reaction, while copper acts as the active component for reducing nitrate to ammonia. frontiersin.org Another study demonstrated that amorphous cobalt boride (CoBₓ) nanoparticles supported on carbon paper, synthesized via a wet chemical reduction method, can achieve high faradaic efficiency and yield for ammonia production from nitrate. rsc.org

Research has also focused on understanding the reaction mechanism over different cobalt-based materials. A study comparing CoP, Co, and Co₃O₄ catalysts revealed that the nature of the active species and the reaction pathway can vary significantly with the applied potential. nih.gov

Electrochemical sensors based on materials derived from this compound offer high sensitivity and selectivity for the detection of various analytes. These sensors leverage the excellent electrocatalytic properties of cobalt-based nanostructures.

For instance, cobalt oxide (Co₃O₄) nanorods, prepared by the thermal decomposition of cobalt(II) nitrate hexahydrate, have been used to modify glassy carbon electrodes for the simultaneous and selective determination of hydroquinone (B1673460) and catechol. researchgate.net Similarly, puffy ball-like cobalt oxide nanostructures, synthesized via a low-temperature hydrothermal method using cobalt nitrate hexahydrate, have been employed to fabricate non-enzymatic uric acid sensors. mdpi.com

Furthermore, cobalt metal-organic frameworks (Co-MOFs) have been integrated into electrochemical sensing platforms. For example, Co-MOFs have been combined with carbon nanotubes to create sensors for the determination of atazanavir (B138) and nonenzymatic glucose diagnostics. nih.gov Covalent organic frameworks have also been combined with cobalt-based materials for the sensitive determination of acetaminophen (B1664979) and 4-aminophenol. bohrium.com

Photocatalysis and Photoelectrocatalysis

This compound is also a key precursor in the development of materials for photocatalysis and photoelectrocatalysis, which utilize light to drive chemical reactions. These technologies have applications in water splitting, pollutant degradation, and sterilization.

Cobalt-doped materials, such as cobalt-doped titanium dioxide, synthesized from cobalt(II) nitrate, exhibit photocatalytic properties. sigmaaldrich.com In one study, a nitrogen-doped cobalt/cerium/ZnO nanocomposite was synthesized hydrothermally using cobalt(II) nitrate hexahydrate and showed enhanced photocatalytic activity for the degradation of organic dyes under visible light. bohrium.com Another research effort focused on hematite/cobalt oxide/graphite nanocomposites, where the cobalt oxide was synthesized from cobalt(II) nitrate hexahydrate, for the photodegradation of methylene (B1212753) blue. ije.ir

In the realm of photoelectrocatalysis, hybrid materials combining a semiconductor with a cobalt-based cocatalyst have been developed. For example, TiO₂-Co₃O₄/Co(OH)₂ materials have been prepared for water splitting applications. nih.gov Additionally, thorn-like ZIF-67 (a cobalt-based MOF) grown on ZnO has been used for photoelectrocatalytic sterilization. researchgate.net The opening of cobalt/platinum hollow nanospheres through photoelectrocatalysis has also been explored to enhance their efficiency for the hydrogen evolution reaction. acs.org

Environmental Remediation via Organic Dye Degradation

The photocatalytic degradation of organic dyes is a significant area of environmental remediation. This compound is instrumental in synthesizing cobalt-based catalysts that are effective in breaking down these pollutants. For instance, it is used as a cobalt source to create metal-organic framework (MOF)-based composite catalysts. rsc.orgrsc.org

One study demonstrated the synthesis of a ZnO@Co-BDC composite catalyst, where Co-BDC (cobalt-benzenedicarboxylate) was derived from cobalt nitrate hexahydrate and terephthalic acid extracted from polyethylene (B3416737) terephthalate (B1205515) (PET) plastic waste. rsc.orgrsc.org This composite catalyst showed enhanced performance in the degradation of methylene blue under visible light compared to its individual components. rsc.orgrsc.org

Table 1: Photocatalytic Degradation of Methylene Blue

| Catalyst | Degradation Efficiency (%) | Time (min) | Light Source |

| ZnO@Co-BDC | 87.5 | 80 | Visible Light |

| Pristine ZnO | 74.0 | 80 | Visible Light |

| Co-BDC MOF | 39.0 | 80 | Visible Light |

Data sourced from a study on a metal-organic framework-based composite catalyst. rsc.orgrsc.org

The results highlight the synergistic effect of combining a cobalt-based MOF with zinc oxide, leading to more efficient utilization of visible light for dye degradation. rsc.org The kinetic studies revealed that the degradation process follows first-order kinetics. rsc.orgrsc.org Similarly, cobalt oxide nanoparticles (Co₃O₄), synthesized via the thermal decomposition of a tetra-cobalt-Schiff base precursor derived from this compound, have been effectively used for the visible light-induced degradation of dyes like murexide (B42330) and titan yellow. scispace.com

Heterogeneous Catalysis for Chemical Transformations

This compound is a versatile precursor for creating heterogeneous catalysts used in a variety of chemical transformations. chemimpex.comalfachemic.com These catalysts are crucial in industrial processes for their efficiency and ease of separation from the reaction products.

Catalysis in Organic Reactions (Dehydrogenation, Hydrogenation, Hydroformylation, Nitration)

Cobalt-based catalysts derived from this compound are active in several key organic reactions. smolecule.com These include:

Dehydrogenation: The removal of hydrogen from a molecule.

Hydrogenation: The addition of hydrogen to a molecule. smolecule.com

Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom to an alkene.

Nitration: The introduction of a nitro group (-NO₂). A cobalt-catalyzed remote C-H nitration of 8-aminoquinolines has been achieved using this compound as the catalyst and tert-butyl nitrite (B80452) as the nitro source. researchgate.net

For example, multifunctional heterogeneous cobalt catalysts have been synthesized using this compound for the one-pot synthesis of benzimidazoles through the reductive coupling of dinitroarenes with aldehydes. nih.gov

Combustion Catalysis (e.g., Methane (B114726) Combustion)

Cobalt oxides are recognized for their catalytic activity in oxidation reactions, including the combustion of methane, a potent greenhouse gas. nih.govsigmaaldrich.com this compound serves as a precursor for synthesizing cobalt oxide catalysts, often supported on materials like ceria (CeO₂) or alumina (B75360) (Al₂O₃), to enhance their performance in methane combustion. nih.govsigmaaldrich.com

For instance, Co₃O₄/CeO₂ catalysts prepared by depositing a cobalt precursor from this compound onto ceria supports have been studied for the complete oxidation of methane. nih.gov The catalytic activity is linked to the good redox properties of cobalt oxide, specifically the ease of cycling between Co³⁺ and Co²⁺ oxidation states. nih.gov Similarly, cobalt chromite (CoCr₂O₄) nanoparticles synthesized from this compound have demonstrated significant capability for methane conversion. ijnnonline.netijnnonline.net

Development of Supported Cobalt Oxide Catalysts

Alumina (Al₂O₃) and ceria (CeO₂) are common supports. sapub.orgnih.gov In the preparation of alumina-supported cobalt oxide catalysts, an aqueous solution of this compound is used to impregnate the alumina support. sapub.org Subsequent calcination at high temperatures converts the nitrate to cobalt oxide (Co₃O₄). sapub.org The interaction between the cobalt oxide and the support can sometimes lead to the formation of species like cobalt aluminate (CoAl₂O₄), which can influence the catalyst's properties. sapub.org Similarly, cobalt nitrate hexahydrate is used to deposit cobalt onto ceria supports for applications like methane combustion. nih.gov

Energy Storage Materials

This compound is a key ingredient in the synthesis of materials for energy storage devices, particularly for batteries. chemimpex.com Its role is primarily as a precursor for cobalt-containing electrode materials. smolecule.com

Cathode Materials for Lithium-ion Batteries

The performance of lithium-ion batteries is heavily dependent on the composition and structure of the cathode material. This compound is a widely used precursor for synthesizing various cobalt-based cathode materials due to its high purity and solubility. sigmaaldrich.comdatavagyanik.comsigmaaldrich.com

It is a vital component in the production of nickel-rich cathode materials like NMC (Nickel Manganese Cobalt) and NCA (Nickel Cobalt Aluminum) through co-precipitation. sigmaaldrich.comsigmaaldrich.com This method allows for the creation of homogeneous structures at the particle level, which is crucial for battery performance. sigmaaldrich.comsigmaaldrich.com For example, high-purity this compound is essential for producing cathodes that offer high energy density and a long cycle life, which are critical for electric vehicles. dataintelo.com

Research has also focused on synthesizing LiCoO₂ (Lithium Cobalt Oxide) cathode materials using spray pyrolysis with this compound as the cobalt source. acs.org The synthesis conditions, such as temperature, have a significant impact on the material's crystallinity and electrochemical performance. acs.org

Table 2: Research on LiCoO₂ Cathode Synthesis from this compound

| Synthesis Method | Precursor | Annealing Temperature (°C) | Initial Discharge Capacity (mAh/g at 0.1C) |

| Spray Pyrolysis | Nitrate-based | 775 | ~179 |

Data sourced from a study on the synthesis of LiCoO₂ cathode materials. acs.org

Furthermore, this compound is used to synthesize single-crystalline Co₃O₄ powders with controlled morphologies for use as anode materials in lithium-ion batteries. sigmaaldrich.comsigmaaldrich.com

Electrode Materials for Supercapacitors and Advanced Electrochemical Storage

This compound is a fundamental precursor in the development of high-performance electrode materials for supercapacitors, which are electrochemical energy storage devices known for high power density and long cycle life. mdpi.com The compound is typically used to synthesize cobalt oxide (Co₃O₄) and other cobalt-based nanostructures that exhibit pseudocapacitive behavior, storing charge through rapid and reversible faradaic reactions at the electrode surface. mdpi.comaijr.org

Researchers utilize various methods to transform this compound into electrochemically active materials. The hydrothermal method, for instance, involves dissolving the nitrate salt and other reagents, sealing them in an autoclave, and heating them to produce nanostructures like Co₃O₄ nanoparticles. bohrium.com The electrochemical performance of these materials is highly dependent on their morphology and structure. For example, Co₃O₄ nanoparticles synthesized via a hydrothermal method at a specific pH of 10 demonstrated a high specific capacitance of 870.6 Fg⁻¹ at a current density of 5 Ag⁻¹. bohrium.com

Another common technique is electrodeposition, where a cobalt hydroxide or oxide film is deposited directly onto a conductive substrate from a solution containing this compound. aijr.orgresearchgate.net This method allows for the creation of binder-free electrodes with controlled thickness and morphology. Studies have shown that Co₃O₄ electrodes prepared by electrodeposition can achieve specific capacitances up to 273.3 F/g at a scan rate of 5 mV/s. aijr.orgresearchgate.net The synthesis parameters, such as the molar ratio of precursors or the deposition potential, significantly influence the final electrochemical properties of the material. mdpi.combohrium.com For instance, optimizing the molar ratio of cobalt nitrate to potassium hydroxide during hydrothermal synthesis has been shown to produce well-defined Co₃O₄ nanocubes with superior performance. mdpi.com

The following table summarizes research findings on electrode materials derived from this compound for supercapacitor applications.

| Electrode Material | Synthesis Method | Key Performance Metric | Source |

| Cobalt Oxide (Co₃O₄) | Electrodeposition | Max. Specific Capacitance: 273.3 F/g | aijr.orgresearchgate.net |

| Co-based ZIF-67 | --- | Specific Capacity: 86 C g⁻¹ at 0.25 A g⁻¹ | bohrium.com |

| Cobalt Oxide (Co₃O₄) | Hydrothermal | Specific Capacitance: 870.6 Fg⁻¹ at 5 Ag⁻¹ | bohrium.com |

| Calcium Cobalt Oxide | Sol-gel | Specific Capacitance: 247 F g⁻¹ in 3 M KOH | acs.org |

| Hierarchical Co₃O₄ | Solution-phase synthesis & calcination | Specific Capacitance: 591 F g⁻¹ at 0.5 A g⁻¹ | researchgate.net |

Magnetic Materials and Spintronics